molecular formula C23H33N3O2 B12682423 4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate CAS No. 84282-03-1

4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate

Cat. No.: B12682423
CAS No.: 84282-03-1
M. Wt: 383.5 g/mol
InChI Key: QXMJDYCIJYZKQH-UHFFFAOYSA-N
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Description

4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate is a chemical compound with the molecular formula C23H33N3O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate typically involves the reaction of N,N-diethylaniline with carbonimidoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(N,N-diethylaniline)
  • 4,4’-Thiocarbonyldi(N,N-diethylaniline)
  • 4,4’-Sulfonylbis(N,N-diethylaniline)

Uniqueness

4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate stands out due to its unique carbonimidoyl functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

84282-03-1

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

acetic acid;4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline

InChI

InChI=1S/C21H29N3.C2H4O2/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;1-2(3)4/h9-16,22H,5-8H2,1-4H3;1H3,(H,3,4)

InChI Key

QXMJDYCIJYZKQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.CC(=O)O

Origin of Product

United States

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